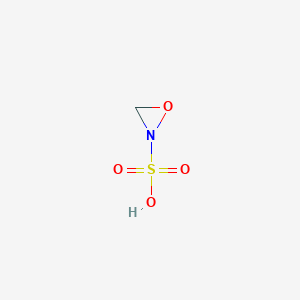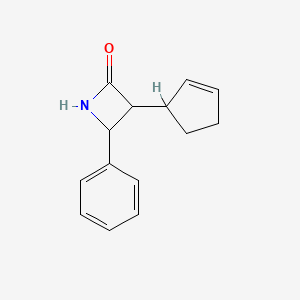
didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes may involve the use of thioamide precursors and dodecyl halides under controlled conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and pH, are critical in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism by which didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate include other thioamide derivatives and long-chain alkyl compounds. Examples include:
Dodecylamine: A simpler alkylamine with similar hydrophobic properties.
Dodecanethiol: A thiol compound with a similar alkyl chain length.
Uniqueness
What sets didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C26H52N2O2S2 |
|---|---|
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate |
InChI |
InChI=1S/C26H52N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25(27-29)26(28-30)32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-24H2,1-2H3/b27-25-,28-26- |
Clave InChI |
GOVBROASWSIAMI-LBXGSASVSA-N |
SMILES isomérico |
CCCCCCCCCCCCS/C(=N\O)/C(=N/O)/SCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCSC(=NO)C(=NO)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


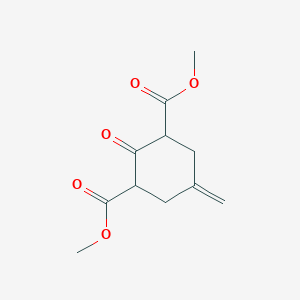
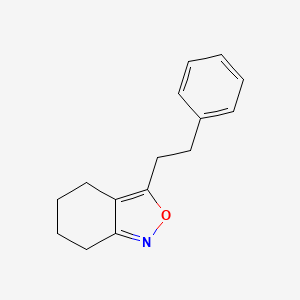
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
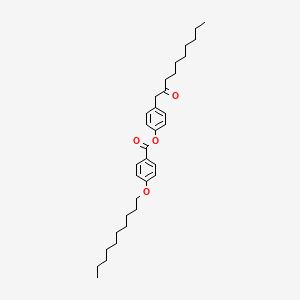
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
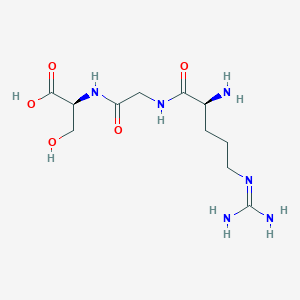
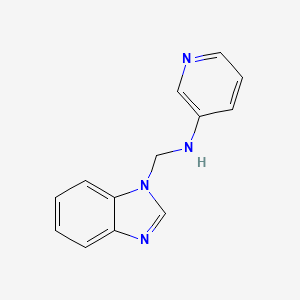

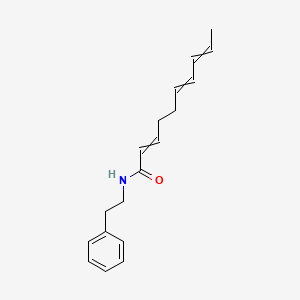

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
